molecular formula C10H11NO4 B13351618 (2S)-3-(5-Methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid

(2S)-3-(5-Methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B13351618
M. Wt: 209.20 g/mol
InChI Key: LPJXKKCKOFFEHZ-HSOSERFQSA-N
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Description

(2S)-3-(5-Methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a 5-methylfuran group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(5-Methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the ring-opening of 2,5-dimethylfuran to form intermediates, followed by aldol condensation and subsequent cyclization . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(5-Methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-3-(5-Methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-3-(5-Methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-(5-Methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a furan ring and a pyrrolidine ring with a carboxylic acid group makes it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(2S)-3-(5-methylfuran-2-yl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H11NO4/c1-5-2-3-7(15-5)6-4-8(12)11-9(6)10(13)14/h2-3,6,9H,4H2,1H3,(H,11,12)(H,13,14)/t6?,9-/m0/s1

InChI Key

LPJXKKCKOFFEHZ-HSOSERFQSA-N

Isomeric SMILES

CC1=CC=C(O1)C2CC(=O)N[C@@H]2C(=O)O

Canonical SMILES

CC1=CC=C(O1)C2CC(=O)NC2C(=O)O

Origin of Product

United States

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